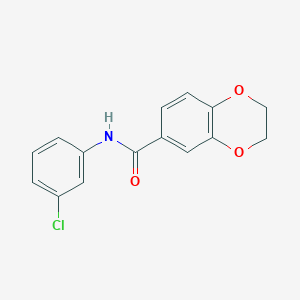![molecular formula C20H23N3O4S2 B251764 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)
2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in the field of chemistry and biology.
Mécanisme D'action
The mechanism of action of 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is complex and not yet fully understood. Studies have shown that this compound can interact with various targets in the body, including enzymes and receptors. This interaction can lead to various biochemical and physiological effects, such as the inhibition of cancer cell growth and the modulation of the immune system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are diverse and depend on the target and the concentration of the compound. Studies have shown that this compound can inhibit the activity of various enzymes, such as topoisomerase and histone deacetylase, leading to the inhibition of cancer cell growth. Additionally, this compound has been found to modulate the immune system by regulating the production of cytokines and the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments are its potential applications in various fields, its ability to inhibit cancer cell growth, and its immunomodulatory effects. However, the limitations of using this compound include its complex synthesis process, its potential toxicity, and the lack of understanding of its mechanism of action.
Orientations Futures
For the study of 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include further investigation of its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields such as infectious diseases and inflammation. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 3,4-dimethoxybenzoyl chloride with thiosemicarbazide, followed by the reaction with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. This process yields the final product, which can be purified through various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
The use of 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in scientific research has been extensive. This compound has been found to have potential applications in various fields, including cancer research, neurology, and immunology. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective effects and can improve cognitive function, making it a potential treatment for neurological disorders such as Alzheimer's disease. Furthermore, this compound has been found to have immunomodulatory effects, making it a potential treatment for autoimmune diseases.
Propriétés
Formule moléculaire |
C20H23N3O4S2 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
2-[(3,4-dimethoxybenzoyl)carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H23N3O4S2/c1-10-4-6-12-15(8-10)29-19(16(12)17(21)24)23-20(28)22-18(25)11-5-7-13(26-2)14(9-11)27-3/h5,7,9-10H,4,6,8H2,1-3H3,(H2,21,24)(H2,22,23,25,28) |
Clé InChI |
VOXFOBICMFOULJ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251681.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251682.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251692.png)
![N-{4-[(2,3-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251694.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251696.png)
![N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251697.png)
![N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B251698.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251700.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B251701.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-3-butoxybenzamide](/img/structure/B251707.png)